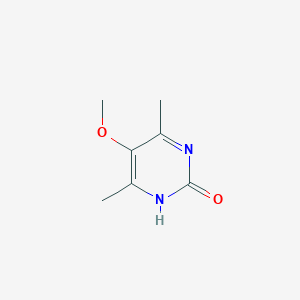
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring with methoxy and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and more recently, green catalysts like Montmorillonite-KSF . The reaction conditions typically involve heating the reactants in a solvent-free environment to achieve high yields and short reaction times .
Chemical Reactions Analysis
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been studied for their anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one can be compared with other dihydropyrimidinones, such as:
4,5-Diaryl-3,4-dihydropyrimidin-2(1H)-one: Known for its biological activities and used in pharmaceutical applications.
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Biological Activity
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.1665 g/mol
- CAS Number : 1403759-65-8
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. These reactions can be performed using various starting materials such as urea or thiourea combined with ketones and 1,3-dicarbonyl compounds. The efficiency of these synthetic methods has been highlighted in recent studies, which have expanded the molecular diversity of related derivatives .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various derivatives related to this compound against human cancer cell lines. The compound has shown significant activity in inhibiting cell growth in leukemia cells (HL-60) when tested at concentrations as low as 10 µM. The results indicate that structural modifications significantly influence biological activity .
| Compound | Concentration (µM) | Cell Line | Viability (%) | Reference |
|---|---|---|---|---|
| This compound | 10 | HL-60 | 30% | |
| All-trans Retinoic Acid (ATRA) | 1 | HL-60 | 20% |
The proposed mechanism of action for compounds like this compound includes the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to the inhibition of tumor growth and promotion of differentiation in malignant cells .
Study on HL-60 Cells
In a significant study published in Chemistry and Pharmaceutical Bulletin, researchers investigated the effects of various derivatives on HL-60 cells. The study demonstrated that certain modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity. Specifically, compounds with longer alkyl substituents showed improved efficacy compared to their shorter counterparts .
Cytotoxicity Assessment
Another research effort assessed the cytotoxicity of several pyrimidine derivatives against multiple cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated that many derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for further development .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-methoxy-4,6-dimethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10) |
InChI Key |
QJZNJGPMSNHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















